molecular formula C23H24N2O2 B5962742 11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

Cat. No.: B5962742
M. Wt: 360.4 g/mol
InChI Key: GSPMPKVFSOQYBZ-UHFFFAOYSA-N
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Description

“11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[73102,7]trideca-2,4-dien-6-one” is a complex organic compound that features a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one” typically involves multiple steps, including the formation of the naphthalene derivative and the construction of the diazatricyclic core. A common synthetic route may include:

    Formation of 4-Methoxynaphthalene: This can be achieved through the methylation of naphthol using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Naphthalene Moiety: The 4-methoxynaphthalene is then reacted with a suitable alkylating agent to introduce the benzyl group.

    Construction of the Diazatricyclic Core: This step involves the cyclization of an appropriate precursor, such as a diamine, under acidic or basic conditions to form the tricyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the diazatricyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxy derivatives, while reduction may produce various hydrogenated forms of the compound.

Scientific Research Applications

“11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[731

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 11-[(4-Hydroxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
  • 11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-ol

Uniqueness

The uniqueness of “11-[(4-Methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[73102,7]trideca-2,4-dien-6-one” lies in its specific structural features, such as the methoxynaphthalene moiety and the diazatricyclic core

Properties

IUPAC Name

11-[(4-methoxynaphthalen-1-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-27-22-10-9-17(19-5-2-3-6-20(19)22)14-24-12-16-11-18(15-24)21-7-4-8-23(26)25(21)13-16/h2-10,16,18H,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPMPKVFSOQYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CC4CC(C3)C5=CC=CC(=O)N5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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